2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting with the preparation of the furan and benzothieno triazolo pyrimidine intermediates. The reaction conditions typically involve the use of solvents such as hexane and petroleum ether, and the reactions are often carried out under reflux conditions to ensure complete conversion of reactants to products .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of catalysts to speed up the reactions and the implementation of continuous flow reactors to allow for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve the use of solvents and controlled temperatures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways within cells. This compound can bind to enzymes and receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
What sets 2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine apart from these similar compounds is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H22N4O3S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C24H22N4O3S/c1-14-3-9-18-20(11-14)32-24-21(18)23-26-22(27-28(23)13-25-24)19-10-8-17(31-19)12-30-16-6-4-15(29-2)5-7-16/h4-8,10,13-14H,3,9,11-12H2,1-2H3 |
InChI Key |
QSINOUHYVDUAFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=CC=C(C=C6)OC |
Origin of Product |
United States |
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